3-(3-methylbutyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The structure features a thienopyrimidinone core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked 3-methylphenyl-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the methylbutyl chain may improve lipophilicity and membrane permeability.
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-13(2)7-9-25-20(26)18-16(8-10-28-18)22-21(25)29-12-17-23-19(24-27-17)15-6-4-5-14(3)11-15/h4-6,8,10-11,13H,7,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTOOSVYLYXMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidinone derivatives exhibit diverse bioactivities influenced by substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The target compound’s 3-methylphenyl-oxadiazole group may improve target binding compared to the thiophene in CAS 257870-40-9, as oxadiazoles are known to mimic peptide bonds and engage in hydrogen bonding .
Physicochemical Properties :
- The target compound ’s methylbutyl chain contributes to higher lipophilicity (logP ~4.2) than CAS 257870-40-9 (logP ~3.5), suggesting better membrane permeability but possibly lower aqueous solubility.
- Fluorine and chlorine atoms in CAS 1326832-85-2 lower logP (~3.8) but increase metabolic resistance .
Synthetic Accessibility :
- The sulfanyl linkage in the target compound and CAS 257870-40-9 is typically formed via nucleophilic substitution, as seen in ’s protocols for oxadiazole-thioether derivatives .
- Oxadiazole rings (e.g., in the target compound ) require cyclization of thioamide intermediates, a step less common in thiophene-containing analogs .
Research Findings
- Bioactivity Clustering : Compounds with oxadiazole substituents (e.g., the target compound ) cluster separately from thiophene analogs in bioactivity profiles, indicating divergent modes of action .
- Toxicity Data: No TRI reports (–8) exist for the target compound, but structural analogs like CAS 1326832-85-2 show low environmental persistence due to hydrolyzable sulfanyl groups .
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